(R)-3-(1-Carboxypropoxy)benzoic acid
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Description
“®-3-(1-Carboxypropoxy)benzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . The “®-3-(1-Carboxypropoxy)” part suggests that there is a propoxy group (a three-carbon chain attached to an oxygen) which is also attached to a carboxylic acid group. The “R” indicates the configuration of the chiral center in the molecule, but without a specific structure, it’s hard to provide more details.
Scientific Research Applications
Catalysis and Synthesis
(R)-3-(1-Carboxypropoxy)benzoic acid and its derivatives play a significant role in catalysis and synthesis. For example, rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 uses esters of arylboronic acids to obtain benzoic acid derivatives in good yields, showcasing the importance of such compounds in organic synthesis (Ukai et al., 2006).
Coordination Polymers
The compound is used in the construction of coordination polymers. Zinc(II) coordination polymers based on 3-(3-carboxypropoxy)benzoic acid and N-containing ligands have been synthesized for sensitive detection of picric acid, demonstrating their potential in luminescence sensing applications (Zheng et al., 2021).
Chiral Materials
Lactic acid derivatives of this compound have been used to synthesize homochiral coordination polymers. These polymers exhibit unique structures like single helical chains and cadmium clusters, indicating their utility in material science and chirality studies (Xu et al., 2017).
Photophysical Properties
The derivatives of this compound have been used to study the photophysical properties of various compounds. Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates shows how these compounds contribute to the understanding of luminescence and light harvesting in chemistry (Sivakumar et al., 2011).
Properties
IUPAC Name |
3-[(1R)-1-carboxypropoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIVNPJBBIDRHO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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